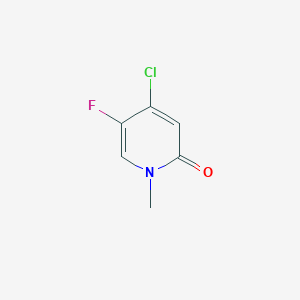
3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline is an organic compound with the molecular formula C12H16Cl2N2O. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and a morpholino group. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline typically involves the reaction of 3,5-dichloroaniline with 2,6-dimethylmorpholine under specific conditions. One common method includes the use of a catalytic hydrogenation process followed by a Bamberger rearrangement . This method is efficient and practical, providing a high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure a greener and more efficient process. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process is favored for its higher overall yield and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitro derivatives, while substitution reactions can yield various functionalized aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to other dichloroanilines, 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific industrial and research applications .
Eigenschaften
Molekularformel |
C12H16Cl2N2O |
|---|---|
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
3,5-dichloro-4-(2,6-dimethylmorpholin-4-yl)aniline |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7-5-16(6-8(2)17-7)12-10(13)3-9(15)4-11(12)14/h3-4,7-8H,5-6,15H2,1-2H3 |
InChI-Schlüssel |
WEGDUZQLXNPZNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)


![N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11782968.png)
![2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11782979.png)







